1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-7-3-6-10-14(12)15(20-2)11-17-16(19)18-13-8-4-5-9-13/h3,6-7,10,13,15H,4-5,8-9,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCKZUOMGMXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(o-tolyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Key structural analogs :
16b, 16d, and 24 (): These pyrazolo-pyrimidinyl urea derivatives exhibit high melting points (>250°C), attributed to rigid heterocyclic substituents enhancing crystallinity . In contrast, compound 4c () melts at 138.7–143.7°C, suggesting that bulkier aromatic groups (e.g., azetidinone in 4c) reduce intermolecular cohesion compared to fused heterocycles .
37o (): A β1-selective adrenoceptor agonist with a bromophenyl group and cyclopentyloxy-ethoxy chain, synthesized via method M1 (12% yield) . Its lower melting point (120–122°C) highlights the impact of flexible alkoxy chains on physical properties.
1-(2-Furo-yl)-3-(o-tol-yl)thio-urea (): Incorporates an o-tolyl group but as a thio-urea, reducing hydrogen-bonding capacity compared to urea derivatives .
Table 1: Structural and Physical Properties
Computational and Drug Design Insights
highlights in silico studies of urea derivatives, such as 1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea , which showed favorable pharmacological profiles . Computational models predict that the target compound’s methoxy and o-tolyl groups may balance lipophilicity and steric effects, optimizing drug-likeness.
Biological Activity
1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a cyclopentyl group, a methoxy substituent, and an o-tolyl group, this compound exhibits unique properties that make it a candidate for pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 276.37 g/mol. The presence of the methoxy and aromatic groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties . In vitro assays have indicated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed range from 125 to 250 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In cell line studies involving MCF-7 (breast cancer) and HCT-116 (colon cancer), compounds similar to this compound have shown promising results with IC values in the low micromolar range. These compounds appear to induce apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism of action that warrants further investigation .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It may also interact with cellular receptors, acting as either an agonist or antagonist, which can influence various signaling pathways within cells.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(o-tolyl)ethylamine. This reaction is generally conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. The overall yield and purity can be optimized through industrial methods such as continuous flow reactors.
Comparative Analysis
Several structurally similar compounds have been identified, each exhibiting unique biological activities:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-3-(o-tolyl)urea | Lacks methoxy group | Reduced reactivity |
| 1-Cyclopentyl-3-(2-methoxyethyl)urea | Lacks aromatic ring | Influences chemical properties |
| 1-Cyclopentyl-3-(2-hydroxyethyl)urea | Hydroxy instead of methoxy | Changes reactivity |
The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these analogs.
Case Studies
Recent studies have focused on the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this urea compound exhibited significant antibacterial activity against resistant strains, suggesting a role in developing new antibiotics.
- Cancer Cell Proliferation : Research involving MCF-7 cells indicated that treatment with related urea compounds resulted in cell cycle arrest at the G1 phase and increased apoptosis markers, reinforcing their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
